N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine

Catalog No.
S3106775
CAS No.
495416-60-9
M.F
C46H36N2
M. Wt
616.808
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-di...

CAS Number

495416-60-9

Product Name

N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine

IUPAC Name

N-[3-methyl-4-[2-methyl-4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

Molecular Formula

C46H36N2

Molecular Weight

616.808

InChI

InChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3

InChI Key

ZJFKMIYGRJGWIB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C

Solubility

not available
  • Chemical Structure and Potential Applications

    Based on its chemical structure, NNDB belongs to a class of compounds known as aromatic amines. Aromatic amines are known for their ability to donate electrons, making them useful in various applications including dyes, pigments, and pharmaceuticals . The presence of the naphthalene and phenyl groups in NNDB suggests potential for applications that involve interactions with light or electronic conductivity. However, specific research on these applications for NNDB is not documented in available scientific databases.

  • Availability and Research Focus

    Information on NNDB is available from chemical suppliers, indicating its availability for research purposes [, ]. However, a search of scientific literature databases yielded no published research directly focused on NNDB. This suggests that NNDB is either a relatively new compound or one that has not been extensively studied yet.

Further exploration might involve:

  • Searching for patents mentioning NNDB, which could provide clues about its potential applications.
  • Reaching out to chemical suppliers to inquire about known research areas where NNDB might be employed.

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine, commonly referred to as α-NPD, is a significant compound in the field of organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its molecular formula is C46H36N2C_{46}H_{36}N_2 with a molar mass of approximately 616.79 g/mol. The compound appears as a white to off-white powder or crystalline substance and has a melting point exceeding 310 °C .

α-NPD is characterized by its dual functionality: it facilitates the transport of holes while blocking electrons, making it crucial for enhancing the efficiency of organic electronic devices. The presence of two triarylamine units contributes to its electron-rich nature, which is essential for its role in charge transport .

In OLEDs, NPB functions as a hole transport material (HTM). It efficiently transports positive charges (holes) from the anode towards the emissive layer where they recombine with electrons to generate light []. The efficient charge transport properties are attributed to the delocalized π-electron system within the molecule [].

NPB is likely to exhibit some of the hazards common to aromatic amines, which may include:

  • Skin and eye irritation: Due to its potential to disrupt cell membranes [].
  • Acute toxicity: Limited data available, but caution is advised during handling [].
  • Environmental impact: Potential for bioaccumulation due to its lipophilic nature. Proper disposal methods are recommended [].
Involving α-NPD pertain to its use in device fabrication. It acts as a hole transport layer, where it undergoes charge transfer processes. The reactions can be summarized as follows:

  • Charge Injection: When voltage is applied, holes are injected from the anode into the α-NPD layer.
  • Charge Transport: Holes migrate through the α-NPD layer towards the emissive layer while preventing electron transport.
  • Recombination: Holes recombine with electrons in the emissive layer to produce light.

These processes are critical for the operation of OLEDs and can significantly influence device performance metrics such as current efficiency and luminance .

Several synthesis methods exist for producing α-NPD, typically involving multi-step organic reactions:

  • Bromination: Naphthalene derivatives are brominated to introduce functional groups.
  • N-arylation: The brominated intermediates undergo N-arylation with phenylamine derivatives to form triarylamine structures.
  • Methylation: Methyl groups are introduced at specific positions on the biphenyl unit to yield the final product.

These methods often require careful control of reaction conditions to achieve high purity and yield .

Several compounds share structural similarities with α-NPD, particularly other triarylamine derivatives used in organic electronics:

Compound NameMolecular FormulaKey Characteristics
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidineC44H32N2C_{44}H_{32}N_2Base structure without methyl substitution; used as a standard hole transport material.
N,N'-Di(naphthalen-1-yl)-N,N'-diphenylbenzidineC44H32N2C_{44}H_{32}N_2Similar structure; lacks dimethyl substitution affecting electronic properties.
N,N'-Bis(phenyl)-N,N'-bis(2-naphthyl)benzidineC44H32N2C_{44}H_{32}N_2Variation with different naphthalene substitution; affects solubility and electronic properties.

Uniqueness of α-NPD

α-NPD's uniqueness lies in its methyl substitutions which enhance its charge transport properties while reducing electronic conjugation, thus increasing the band gap compared to its analogs. This modification leads to improved performance metrics in OLED applications, making it a preferred choice among researchers and manufacturers .

XLogP3

13.3

Dates

Modify: 2023-08-18

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